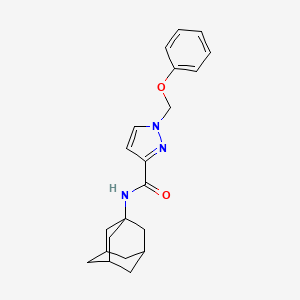![molecular formula C29H28N2O2 B10949594 2-[2-(propan-2-yloxy)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B10949594.png)
2-[2-(propan-2-yloxy)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the isopropoxy group: This step might involve the alkylation of a phenol derivative with isopropyl bromide under basic conditions.
Coupling with the naphthalene derivative: This could be done through a nucleophilic substitution reaction where the quinoline derivative is reacted with a naphthalene-based amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or naphthalene rings, leading to the formation of quinoline N-oxides or naphthoquinones.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Biological Studies: Investigating its effects on various biological pathways and its potential as a pharmacological tool.
Industrial Applications: Possible use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxamide: A simpler analogue that might share some biological activities.
Uniqueness
2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which could confer distinct biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C29H28N2O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H28N2O2/c1-19(2)33-28-17-8-6-14-23(28)27-18-24(22-13-5-7-15-26(22)30-27)29(32)31-25-16-9-11-20-10-3-4-12-21(20)25/h3-8,10,12-15,17-19,25H,9,11,16H2,1-2H3,(H,31,32) |
InChI Key |
KGXWYEQMBSLNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10949515.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide](/img/structure/B10949520.png)
![N~2~-(2-Adamantyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10949529.png)
![1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10949537.png)
![N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide](/img/structure/B10949547.png)
![{5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10949555.png)
![6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949563.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B10949573.png)
![6-bromo-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949574.png)

![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10949577.png)
![1-(phenoxymethyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949581.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10949582.png)
![N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10949589.png)
